
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their aromatic ring structure containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group and three phenyl groups attached to the triazine ring, making it a unique and versatile molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with formaldehyde and acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired triazine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazines, triazine oxides, and reduced triazine derivatives .
科学的研究の応用
4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
2,4,6-Triphenyl-1,3,5-triazine: Lacks the methyl group but shares the phenyl substitutions.
4-Benzyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine: Contains a benzyl group instead of a methyl group.
2,4,6-Trichloro-1,3,5-triazine: Substituted with chlorine atoms instead of phenyl groups.
Uniqueness: 4-Methyl-2,4,6-triphenyl-1,4-dihydro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
71722-02-6 |
|---|---|
分子式 |
C22H19N3 |
分子量 |
325.4 g/mol |
IUPAC名 |
4-methyl-2,4,6-triphenyl-1H-1,3,5-triazine |
InChI |
InChI=1S/C22H19N3/c1-22(19-15-9-4-10-16-19)24-20(17-11-5-2-6-12-17)23-21(25-22)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24,25) |
InChIキー |
WGHPGGAKPIGTEL-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
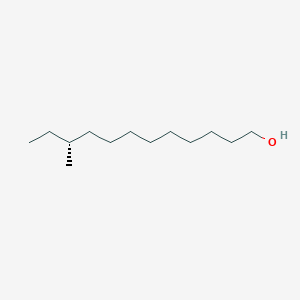


![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
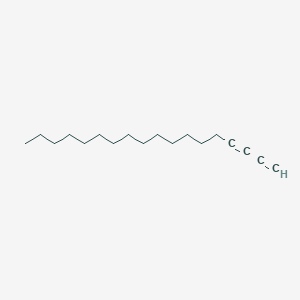
![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
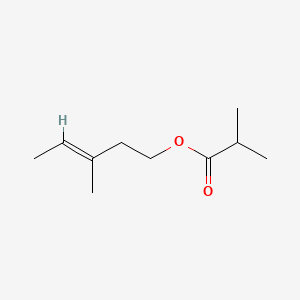

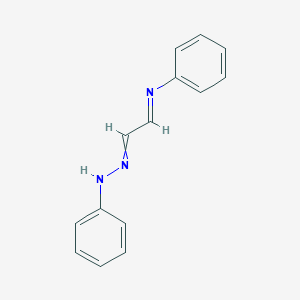
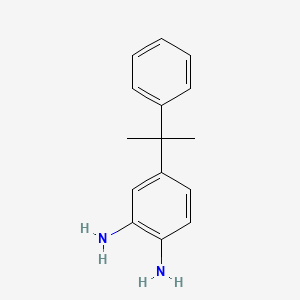

![6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14473917.png)
